N-(4-methoxyphenyl)methanesulfonamide

Vue d'ensemble

Description

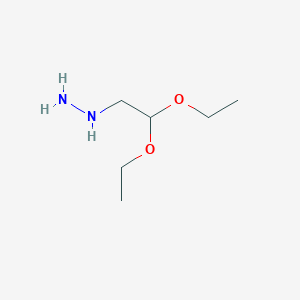

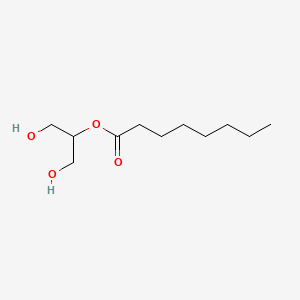

“N-(4-methoxyphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H11NO3S . It has a molecular weight of 201.25 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of “N-(4-methoxyphenyl)methanesulfonamide” and its derivatives has been reported in several studies . For instance, one study describes the synthesis of a new series of sulfonamides derived from 4-methoxyphenethylamine . The synthesis was initiated by the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate solution at pH 9 .Molecular Structure Analysis

The InChI code for “N-(4-methoxyphenyl)methanesulfonamide” is 1S/C8H11NO3S/c1-12-8-5-3-7(4-6-8)9-13(2,10)11/h3-6,9H,1-2H3 . This indicates the presence of a methoxyphenyl group attached to a methanesulfonamide group.Physical And Chemical Properties Analysis

“N-(4-methoxyphenyl)methanesulfonamide” is a solid compound . It has a molecular weight of 201.25 .Applications De Recherche Scientifique

Antitumor Activity

N-(4-methoxyphenyl)methanesulfonamide, also known as m-AMSA, has been explored for its antitumor activity. A Phase II study conducted by the Eastern Cooperative Oncology Group investigated m-AMSA in patients with advanced malignant melanoma. The study found that m-AMSA had limited clinical activity against malignant melanoma. Toxicities like leukopenia, thrombocytopenia, anorexia, nausea, and vomiting were observed, without significant cardiovascular toxicity (Arseneau et al., 1982).

DNA Binding

N-(4-methoxyphenyl)methanesulfonamide's interaction with DNA has been a topic of interest. Research indicates that the drug binds to DNA through the intercalation of its 9-aminoacridine moiety between DNA base pairs. This intercalative binding has been studied using ESR through competition with a spin-labelled 9-aminoacridine. The drug's affinity to DNA could potentially be increased by introducing a lysyl residue (Hénichart et al., 1982).

Chemotherapeutic Sensitivity

The sensitivity of hematopoietic colony-forming cells (CFC) to N-(4-methoxyphenyl)methanesulfonamide was measured using an in vitro clonogenic assay. The study included CFC derived from both normal subjects and patients with chronic myeloid leukemia (CML). The drug doses and exposure times producing in vitro hematopoietic inhibition were comparable to clinically employed dosages associated with hematopoietic toxicity (Spiro et al., 1981).

Synthesis and Characterization Studies

Several studies have focused on the synthesis and characterization of derivatives of N-(4-methoxyphenyl)methanesulfonamide. For instance, the synthesis of diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands was studied, showcasing the diverse chemical applications of this compound (Shankar et al., 2011).

Quantum-Chemical Calculation

Research involving quantum-chemical calculations has been conducted to determine the optimized state, predict free energy, and determine molecular orbitals of N-(4-methoxyphenyl)methanesulfonamide derivatives. These studies provide insights into the molecular properties and potential applications of these compounds in various fields (Xue et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-8-5-3-7(4-6-8)9-13(2,10)11/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLQTGUKDMGUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355085 | |

| Record name | N-(4-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)methanesulfonamide | |

CAS RN |

4284-48-4 | |

| Record name | N-(4-Methoxyphenyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4284-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Aminomethyl)phenyl]acetic acid hydrochloride](/img/structure/B3052545.png)

![5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3052546.png)

![5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione](/img/structure/B3052547.png)

![1-[(Chloromethyl)sulfanyl]butane](/img/structure/B3052552.png)